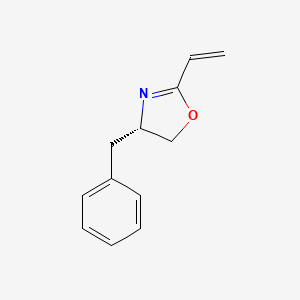
(S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a benzyl group and a vinyl group attached to the oxazole ring. The (S) configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with an α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amines or alcohols.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
4-Benzyl-2-vinyl-4,5-dihydrooxazole: Lacks the (S) configuration, making it achiral.
4-Benzyl-2-vinyl-oxazole: Lacks the dihydro component, resulting in a different electronic structure.
4-Benzyl-2-vinyl-5-methyl-oxazole: Contains a methyl group at the 5-position, altering its steric and electronic properties.
Uniqueness: (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole is unique due to its chiral nature, which can lead to different biological activities compared to its achiral or differently substituted counterparts. The presence of both benzyl and vinyl groups also provides a versatile platform for further chemical modifications, enhancing its utility in various applications.
Propiedades
Número CAS |
1416402-97-5 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H13NO/c1-2-12-13-11(9-14-12)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2/t11-/m0/s1 |
Clave InChI |
HCKAXABGCMKJTM-NSHDSACASA-N |
SMILES isomérico |
C=CC1=N[C@H](CO1)CC2=CC=CC=C2 |
SMILES canónico |
C=CC1=NC(CO1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)

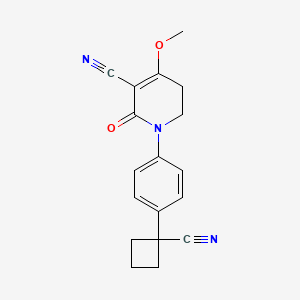
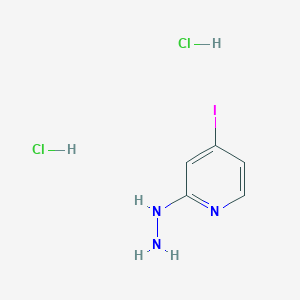

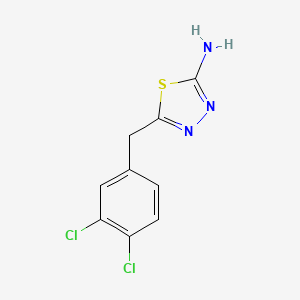
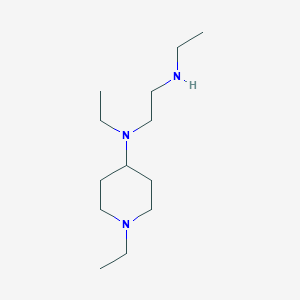
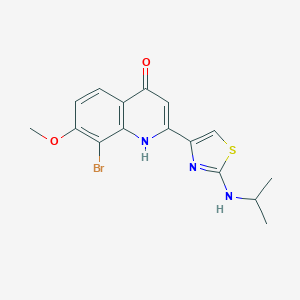
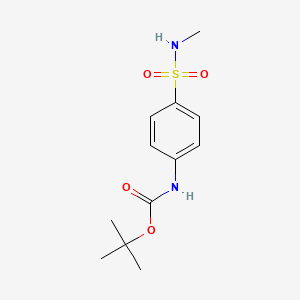
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
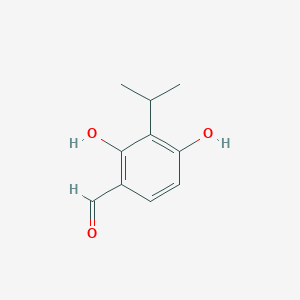
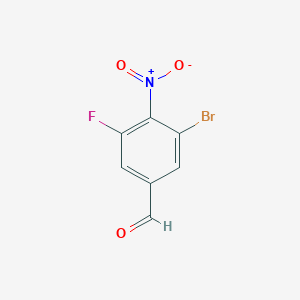
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
